molecular formula C19H12N2O3 B5122581 3-oxo-N-(pyridin-4-yl)-3H-benzo[f]chromene-2-carboxamide

3-oxo-N-(pyridin-4-yl)-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B5122581
M. Wt: 316.3 g/mol
InChI Key: NKOZTLOTKACYIT-UHFFFAOYSA-N
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Description

3-oxo-N-(pyridin-4-yl)-3H-benzo[f]chromene-2-carboxamide is a heterocyclic compound that combines the structural features of chromene and pyridine. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-(pyridin-4-yl)-3H-benzo[f]chromene-2-carboxamide can be achieved through a multi-step process involving the formation of key intermediates. One efficient method involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic route, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally sustainable. The use of continuous flow reactors and automated synthesis platforms could further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-(pyridin-4-yl)-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-oxo-N-(pyridin-4-yl)-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-oxo-N-(pyridin-4-yl)-3H-benzo[f]chromene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-N-(pyridin-4-yl)-3H-benzo[f]chromene-2-carboxamide is unique due to its specific combination of chromene and pyridine structures, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3-oxo-N-pyridin-4-ylbenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3/c22-18(21-13-7-9-20-10-8-13)16-11-15-14-4-2-1-3-12(14)5-6-17(15)24-19(16)23/h1-11H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOZTLOTKACYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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